Home > Products > Screening Compounds P89027 > Fosbretabulin disodium
Fosbretabulin disodium - 168555-66-6

Fosbretabulin disodium

Catalog Number: EVT-253790
CAS Number: 168555-66-6
Molecular Formula: C18H21NaO8P
Molecular Weight: 419.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosbretabulin disodium is a water-soluble prodrug derived from combretastatin A4 (CA4P), a natural stilbenoid phenol found in the African bush willow (Combretum caffrum). [, ] It acts as a vascular disrupting agent (VDA), primarily targeting the vasculature of tumor tissues. [, ] Upon administration, fosbretabulin disodium undergoes dephosphorylation to release its active metabolite, combretastatin A4. [, ]

Combretastatin A4

Compound Description: Combretastatin A4 is a microtubule-depolymerizing agent that binds to tubulin dimers and prevents microtubule polymerization. [, ] This disruption leads to mitotic arrest and apoptosis in endothelial cells. [, ] Combretastatin A4 is the active metabolite of fosbretabulin disodium. [, ]

Relevance: Combretastatin A4 is directly derived from fosbretabuin disodium through dephosphorylation within the body. [, ] This metabolic conversion makes it a key structural relative and explains its presence as the active component responsible for the pharmacological activity of fosbretabulin disodium.

Fosbretabulin Tromethamine

Compound Description: Fosbretabulin tromethamine is the tromethamine salt form of fosbretabulin. [] Like fosbretabulin disodium, it acts as a prodrug for combretastatin A4 and exhibits antineoplastic activity by disrupting tumor blood vessels and inducing tumor necrosis. []

Relevance: Fosbretabulin tromethamine shares the same core chemical structure as fosbretabulin disodium, with the difference being the counterion used in the salt form. [] This structural similarity results in both compounds acting as prodrugs for combretastatin A4, highlighting their close relationship and shared mechanism of action. []

Overview

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing agent classified as a vascular-targeting drug. It is primarily explored for its potential in cancer therapy, particularly for tumors that exhibit abnormal blood vessel growth. As a prodrug, fosbretabulin disodium is converted in vivo to its active form, combretastatin A-4, which directly disrupts the microtubule structures necessary for cell division and vascular integrity. This mechanism aims to induce tumor necrosis by damaging the blood supply to cancerous tissues .

Source and Classification

Fosbretabulin disodium is derived from the African bush willow tree and belongs to a class of compounds known as stilbenoid phenols. It is formulated as the disodium salt of a phosphate derivative of combretastatin A-4, enhancing its solubility in water and facilitating its administration in clinical settings. The compound is categorized under experimental drugs with ongoing research into its efficacy against various solid tumors and specific types of cancer such as anaplastic thyroid cancer .

Synthesis Analysis

The synthesis of fosbretabulin disodium involves several key steps:

  1. Starting Materials: The synthesis begins with combretastatin A-4, which undergoes phosphorylation to create the phosphate derivative.
  2. Phosphate Formation: The phosphate group is introduced through a reaction involving phosphorus oxychloride or similar reagents, leading to the formation of the phosphate ester.
  3. Salt Formation: The resulting phosphate derivative is then converted into its disodium salt form, which enhances its solubility and stability for therapeutic use.

The synthetic pathway typically follows a multi-step process that includes purification stages to obtain the desired compound with high purity and yield .

Molecular Structure Analysis

The molecular formula of fosbretabulin disodium is C18H21O8PC_{18}H_{21}O_{8}P with a molar mass of approximately 396.332 g/mol. The structure features:

  • Core Structure: A stilbene backbone that contributes to its biological activity.
  • Phosphate Group: Enhances solubility and bioavailability.
  • Functional Groups: Includes methoxy groups that influence its pharmacological properties.

The three-dimensional structure can be visualized using molecular modeling software, providing insights into its interactions at the molecular level .

Chemical Reactions Analysis

Fosbretabulin disodium undergoes several important chemical reactions during its synthesis and application:

  1. Dephosphorylation: In vivo, fosbretabulin disodium is dephosphorylated to release combretastatin A-4, which exerts its anti-cancer effects by destabilizing microtubules.
  2. Microtubule Interaction: The active metabolite binds to tubulin, leading to depolymerization of microtubules, which disrupts mitotic spindle formation during cell division.

These reactions are crucial for understanding the pharmacodynamics of fosbretabulin disodium and its therapeutic mechanisms .

Mechanism of Action

The mechanism of action of fosbretabulin disodium involves:

  1. Targeting Endothelial Cells: The drug selectively targets endothelial cells within tumor vasculature.
  2. Inducing Vascular Shutdown: By destabilizing microtubules, it causes regression of newly formed blood vessels (neoangiogenesis), leading to reduced blood flow and nutrient supply to tumors.
  3. Tumor Necrosis: The resultant ischemia leads to central necrosis within tumors, effectively reducing tumor size and viability.

This targeted approach minimizes damage to surrounding healthy tissues compared to traditional chemotherapeutic agents .

Physical and Chemical Properties Analysis

Fosbretabulin disodium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Highly soluble in water due to the presence of the phosphate group, facilitating intravenous administration.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Fosbretabulin disodium has several scientific applications:

  1. Cancer Therapy: Primarily investigated for treating various cancers including anaplastic thyroid cancer and solid tumors.
  2. Research Tool: Used in studies exploring vascular-targeting therapies and mechanisms of tumor growth inhibition.
  3. Combination Therapy: Evaluated in combination with other chemotherapeutic agents like carboplatin to enhance therapeutic efficacy.

Clinical trials have demonstrated promising results, although further research is needed to establish definitive efficacy and safety profiles .

Introduction to Fosbretabulin Disodium in Anticancer Research

Historical Development and Discovery of Combretastatin Derivatives

The foundation of fosbretabulin lies in the discovery of combretastatins, a class of naturally occurring stilbene derivatives isolated from the bark and wood of the South African bush willow tree, Combretum caffrum. Initial phytochemical investigations in the late 1980s, led by Professor George R. Pettit, identified combretastatin A-4 (CA4, Chemical Structure: C₁₈H₂₀O₅) as a particularly potent member of this family [1] [8] [9]. CA4 demonstrated remarkable cytotoxicity against a broad spectrum of human cancer cell lines cultured in vitro, with activity often in the nanomolar range. Mechanistic studies revealed that CA4 exerts its antitumor effect primarily by binding to the β-subunit of tubulin at the colchicine binding site (Kd ≈ 0.40 ± 0.06 µM), effectively inhibiting tubulin polymerization and microtubule assembly (IC₅₀ ≈ 2.4 ± 1.4 µM) [8] [10]. This interaction leads to catastrophic disruption of the cytoskeleton in rapidly dividing cells, causing mitotic arrest and apoptosis.

Despite its potent in vitro activity, the therapeutic potential of native CA4 was severely hampered by its extremely poor aqueous solubility (<0.01 mg/mL) and unfavorable pharmacokinetic profile, preventing effective systemic delivery in animal models and humans [1] [8]. To overcome this critical limitation, significant medicinal chemistry efforts focused on developing soluble prodrug derivatives. The most successful strategy involved the chemical modification of the phenolic hydroxyl group present in CA4. Phosphorylation of this group yielded combretastatin A-4 phosphate (CA4P), a water-soluble sodium phosphate ester prodrug subsequently developed as fosbretabulin disodium (Chemical Structure: C₁₈H₁₉Na₂O₈P; Molecular Weight: 440.30 g/mol) [1] [7] [9]. This modification transformed an insoluble natural product into an injectable formulation suitable for clinical evaluation.

Table 1: Key Combretastatin Derivatives and Fosbretabulin Development Timeline

CompoundChemical FeaturesKey Properties/DiscoveryReference
Combretastatin A-4 (CA4)Natural stilbene; C₁₈H₂₀O₅Isolated from Combretum caffrum; Potent tubulin polymerization inhibitor; Poor aqueous solubility. [8] [9]
Fosbretabulin Disodium (CA4P)Phosphate prodrug; C₁₈H₁₉Na₂O₈PWater-soluble derivative (>50,000-fold increase vs CA4); Prodrug requiring enzymatic activation. [1] [7] [9]
Combretastatin A-1 Phosphate (CA1P/OXi4503)Diphosphate prodrugMore potent metabolite; Generates cytotoxic ROS; Enhanced vascular disruption. [8]

Rationale for Prodrug Design: Addressing Pharmacokinetic Limitations of Combretastatin A4

The development of fosbretabulin disodium exemplifies a targeted prodrug strategy specifically engineered to circumvent the intrinsic biopharmaceutical limitations of its active parent molecule, combretastatin A-4 (CA4). Prodrugs are pharmacologically inactive derivatives designed to undergo enzymatic or chemical transformation in vivo to release the active drug, thereby optimizing absorption, distribution, metabolism, or excretion (ADME) properties [2] [3] [6].

The primary challenge with CA4 was its negligible water solubility (<0.01 mg/mL), a property fundamental for developing injectable formulations required for systemic administration in cancer therapy. This poor solubility stems from its lipophilic stilbene core structure. Fosbretabulin disodium addresses this critical flaw through the introduction of a ionizable phosphate group onto the phenolic oxygen of CA4. This chemical modification drastically increases the molecule's hydrophilicity and aqueous solubility (>50 mg/mL for the disodium salt form) [3] [7] [9]. This transformation allows fosbretabulin to be formulated in aqueous solutions suitable for intravenous infusion, enabling reliable and consistent systemic delivery – a prerequisite for clinical use.

Fosbretabulin functions as a classic bipartite carrier-linked prodrug. Following intravenous administration, it circulates systemically in its inactive, highly soluble phosphate ester form. The active moiety, CA4, is regenerated in vivo primarily via enzymatic cleavage by ubiquitous alkaline phosphatase (ALP) enzymes. These enzymes are present on endothelial cell surfaces and within various tissues, facilitating the widespread dephosphorylation of fosbretabulin to yield the potent tubulin-binding agent, CA4 [1] [3] [10]. This activation process is rapid and efficient, ensuring the liberated CA4 reaches its target sites – primarily the endothelial cells lining tumor vasculature.

The prodrug approach offers several distinct pharmacokinetic advantages beyond solubility enhancement:

  • Controlled Activation: Dephosphorylation primarily occurs at the target site (tumor vasculature) and systemically, releasing the active drug where needed.
  • Improved Bioavailability: While CA4 itself has negligible systemic bioavailability if administered directly, the prodrug allows for 100% delivery of the active compound into the systemic circulation via IV administration.
  • Reduced Pre-systemic Metabolism: Bypassing first-pass metabolism associated with oral dosing.The phosphate group serves as an ideal promoiety for fosbretabulin due to its high water-solubility contribution, metabolic lability (susceptibility to ALP), and the non-toxic nature of the inorganic phosphate released upon cleavage [2] [3] [6].

Table 2: Impact of Phosphate Prodrug Design on Combretastatin A4 Properties

PropertyCombretastatin A4 (CA4)Fosbretabulin Disodium (CA4P)Significance
Aqueous SolubilityVery low (< 0.01 mg/mL)High (>50 mg/mL)Enables IV formulation and dosing.
Chemical FormActive drug (stilbene)Inactive prodrug (phosphate ester)Requires enzymatic activation (dephosphorylation).
Primary Metabolic ActivationNot applicableDephosphorylation by Alkaline Phosphatase (ALP)Releases active CA4 in vivo at target sites.
Key Pharmacokinetic Limitation OvercomeImpossible to administer systemically in aqueous form.Solubility barrier overcome; systemic delivery achieved.Foundation for clinical development.

Academic Significance of Vascular Disruption Mechanisms in Oncology

Fosbretabulin disodium holds significant academic importance not only as a specific investigational agent but as the pioneering representative of a distinct class of anticancer therapeutics known as Vascular Disrupting Agents (VDAs). Unlike anti-angiogenic agents (e.g., bevacizumab) which primarily inhibit the formation of new blood vessels, VDAs like fosbretabulin target and rapidly compromise the existing tumor vasculature [10]. This mechanism offers a complementary and potentially synergistic approach to cancer therapy.

The selectivity of fosbretabulin for tumor vasculature is a cornerstone of its academic interest. The active metabolite, CA4, potently binds tubulin and disrupts the microtubule cytoskeleton within endothelial cells. However, its effects are markedly more pronounced on endothelial cells within immature tumor vessels compared to those in normal, mature vasculature [8] [10]. This selectivity arises from key differences:

  • Cytoskeletal Dependence: Immature tumor endothelial cells rely heavily on a dynamic tubulin cytoskeleton for structural integrity, whereas mature endothelial cells possess a more developed and stable actin cytoskeleton capable of maintaining cell shape despite microtubule depolymerization [5] [10].
  • Pericyte Coverage: Tumor vessels often lack adequate pericyte or smooth muscle cell support. These support cells in normal vessels confer stability and resistance to the disruptive effects of tubulin-binding agents like CA4 [10].
  • Vascular Abnormalities: The inherent structural and functional abnormalities of tumor vessels (e.g., high permeability, irregular blood flow) make them intrinsically more vulnerable to collapse [5] [10].

The dual mechanism of action at the endothelial level is critical to its vascular disrupting effect:

  • Cytoskeletal Collapse: CA4 binding to endothelial cell tubulin causes rapid depolymerization of microtubules. This leads to profound changes in endothelial cell shape (rounding up) [4] [10].
  • Junctional Disruption: Concomitantly, CA4 disrupts vascular endothelial-cadherin (VE-cadherin) signaling. VE-cadherin is a critical component of adherens junctions between endothelial cells. Its disruption, mediated through effects on the VE-cadherin/β-catenin/Akt signaling pathway, compromises endothelial cell-cell contacts [4] [10].

The immediate consequences of these endothelial changes are increased vascular permeability, exposure of the basement membrane, physical obstruction of vessels due to endothelial cell rounding, activation of hemostatic mechanisms, and ultimately, a rapid and profound reduction in tumor blood flow (often measurable within 10-20 minutes) [5] [10]. This cascade culminates in extensive ischemic coagulative necrosis within the tumor core, typically observable within a few hours of treatment. Preclinical studies using techniques like laser Doppler flowmetry and magnetic resonance imaging (MRI) have consistently demonstrated reductions in tumor perfusion exceeding 90% within 1-3 hours post-fosbretabulin administration [10].

A defining histological feature following VDA treatment is the viable tumor rim. While the central regions undergo massive necrosis, a thin peripheral rim of viable tumor tissue often persists [10]. This rim survives because its nutritional support derives from co-opted blood vessels within the surrounding normal tissue, which are resistant to VDAs like fosbretabulin. The presence of this rim is academically significant as it:

  • Explains the common observation of tumor regrowth after single-agent VDA treatment.
  • Provides a strong rationale for combination therapies targeting both the central tumor mass (via VDAs) and the proliferating, well-perfused rim (via conventional cytotoxics, radiation, or anti-angiogenics) [5] [10].Preclinically, combining fosbretabulin with chemotherapy (e.g., carboplatin, paclitaxel) or radiotherapy consistently demonstrates synergistic or additive antitumor effects without necessarily exacerbating the toxicity profiles of the partner therapies [1] [10]. This combination rationale has translated into numerous clinical trials exploring fosbretabulin with standard-of-care agents in cancers like anaplastic thyroid cancer, ovarian cancer, and non-small cell lung cancer (NSCLC) [1] [9]. Furthermore, the concept of combining VDAs with anti-angiogenic agents represents an active area of preclinical and clinical research, aiming to simultaneously starve tumors of new vessels while destroying existing ones [10].

Table 3: Key Mechanisms and Consequences of Fosbretabulin-Induced Vascular Disruption

Target CellMolecular MechanismCellular/Tissue EffectFunctional Consequence
Tumor Endothelial CellTubulin depolymerization (binding at colchicine site).Cytoskeletal collapse; Loss of cell shape (rounding).Increased vascular permeability; Vessel occlusion.
Endothelial Cell JunctionsDisruption of VE-cadherin/β-catenin/Akt signaling.Loss of endothelial cell-cell adhesion.Vessel leakage; Hemorrhage; Exposure of basement membrane.
Tumor Vasculature (Overall)Combined effects on endothelial structure and junctions.Increased vascular resistance; Activation of coagulation.Rapid, selective shutdown of tumor blood flow (within min-hrs).
Tumor ParenchymaSevere ischemia due to vascular shutdown.Massive central coagulative necrosis (within hrs).Significant reduction in tumor cell burden in central regions.

Properties

CAS Number

168555-66-6

Product Name

Fosbretabulin disodium

IUPAC Name

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

Molecular Formula

C18H21NaO8P

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;

InChI Key

SFKGCTYUWCBOHY-YSMBQZINSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Synonyms

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.